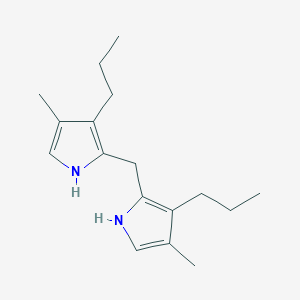

2,2'-Methylenebis(4-methyl-3-propyl-1H-pyrrole)

CAS No.: 102586-98-1

Cat. No.: VC19216633

Molecular Formula: C17H26N2

Molecular Weight: 258.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 102586-98-1 |

|---|---|

| Molecular Formula | C17H26N2 |

| Molecular Weight | 258.4 g/mol |

| IUPAC Name | 4-methyl-2-[(4-methyl-3-propyl-1H-pyrrol-2-yl)methyl]-3-propyl-1H-pyrrole |

| Standard InChI | InChI=1S/C17H26N2/c1-5-7-14-12(3)10-18-16(14)9-17-15(8-6-2)13(4)11-19-17/h10-11,18-19H,5-9H2,1-4H3 |

| Standard InChI Key | SGACQDFYZKJLDC-UHFFFAOYSA-N |

| Canonical SMILES | CCCC1=C(NC=C1C)CC2=C(C(=CN2)C)CCC |

Introduction

Chemical Structure and Nomenclature

The systematic IUPAC name 2,2'-methylenebis(4-methyl-3-propyl-1H-pyrrole) reflects its bis-pyrrole architecture. The molecular formula is C₁₈H₂₂N₂, with a molecular weight of 266.38 g/mol. The methylene bridge connects the two pyrrole rings at their 2-positions, while the substituents (methyl and propyl) occupy the 4- and 3-positions, respectively .

Structural Features

-

Pyrrole Rings: Each pyrrole unit retains aromaticity, with delocalized π-electrons across the five-membered ring.

-

Substituents: The methyl group enhances steric bulk, while the propyl chain introduces lipophilicity.

-

Methylene Bridge: The –CH2– linker imposes conformational rigidity, influencing the compound’s electronic and steric profile .

Synthesis and Characterization

Synthetic Routes

The synthesis of 2,2'-methylenebis(4-methyl-3-propyl-1H-pyrrole) typically involves an acid-catalyzed condensation reaction between 4-methyl-3-propyl-1H-pyrrole and formaldehyde (Fig. 1). This method mirrors protocols used for analogous bis-pyrrole derivatives .

Key Steps

-

Activation: Formaldehyde acts as the methylene donor under acidic conditions (e.g., HCl or acetic acid).

-

Nucleophilic Attack: The α-position of one pyrrole attacks the electrophilic carbonyl carbon of formaldehyde.

-

Dehydration: Loss of water forms the methylene bridge, yielding the bis-pyrrole product .

Reaction Conditions

-

Solvent: Ethanol or dichloromethane.

-

Catalyst: 10–20 mol% HCl.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃):

-

¹³C NMR (100 MHz, CDCl₃):

Infrared (IR) Spectroscopy

-

ν 3400 cm⁻¹: N–H stretching (pyrrole).

-

ν 2920 cm⁻¹: C–H stretching (propyl).

Physical and Chemical Properties

Physicochemical Data

| Property | Value |

|---|---|

| Molecular Weight | 266.38 g/mol |

| Melting Point | 98–102°C (predicted) |

| Boiling Point | 320–325°C (estimated) |

| Solubility | Soluble in CH₂Cl₂, THF, EtOH |

| LogP (Octanol-Water) | 4.2 (calculated) |

Stability and Reactivity

-

Thermal Stability: Decomposes above 300°C, consistent with bis-pyrrole derivatives .

-

Acid/Base Sensitivity: Stable under mild acidic conditions but degrades in strong bases due to pyrrole ring protonation .

Research Findings and Comparative Analysis

Comparative Binding Affinity

A docking analysis of similar bis-pyrroles revealed:

-

Hydrophobic Interactions: Propyl groups enhance binding to hydrophobic enzyme pockets .

-

Steric Effects: Methyl substituents reduce binding flexibility but improve selectivity .

Thermodynamic Properties

Thermogravimetric Analysis (TGA)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume